molecular formula C22H26N2O4 B14866715 N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-N'-(2-methylphenyl)ethanediamide

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-N'-(2-methylphenyl)ethanediamide

Cat. No.: B14866715
M. Wt: 382.5 g/mol
InChI Key: UNDJZTSXXWWGNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-N2-(o-tolyl)oxalamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tetrahydropyran ring, a methoxyphenyl group, and an oxalamide moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-N2-(o-tolyl)oxalamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydropyran ring.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, often using a methoxyphenyl halide and a suitable base.

    Formation of the Oxalamide Moiety: The final step involves the reaction of the intermediate with oxalyl chloride and an amine to form the oxalamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reactors.

Chemical Reactions Analysis

Types of Reactions

N1-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-N2-(o-tolyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group, using reagents like halides and bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methoxyphenyl halides with bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N1-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-N2-(o-tolyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N1-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-N2-(o-tolyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-N2-(p-tolyl)oxalamide
  • N1-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-N2-(m-tolyl)oxalamide

Uniqueness

N1-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-N2-(o-tolyl)oxalamide is unique due to its specific structural features, such as the position of the methoxy group and the tetrahydropyran ring

Properties

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-N'-(2-methylphenyl)oxamide

InChI

InChI=1S/C22H26N2O4/c1-16-5-3-4-6-19(16)24-21(26)20(25)23-15-22(11-13-28-14-12-22)17-7-9-18(27-2)10-8-17/h3-10H,11-15H2,1-2H3,(H,23,25)(H,24,26)

InChI Key

UNDJZTSXXWWGNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NCC2(CCOCC2)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.